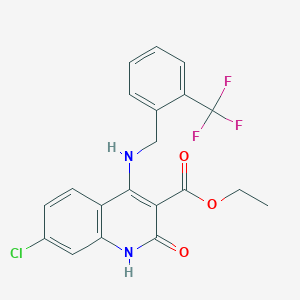

Ethyl 7-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate

説明

Ethyl 7-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a 1,2-dihydroquinoline core with a chlorine substituent at position 7, a ketone group at position 2, and a trifluoromethyl-substituted benzylamino group at position 2. This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting enzymes or receptors where electron-withdrawing groups (e.g., Cl, CF₃) and hydrogen-bonding motifs (e.g., amino, carbonyl) are critical .

特性

分子式 |

C20H16ClF3N2O3 |

|---|---|

分子量 |

424.8 g/mol |

IUPAC名 |

ethyl 7-chloro-2-oxo-4-[[2-(trifluoromethyl)phenyl]methylamino]-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C20H16ClF3N2O3/c1-2-29-19(28)16-17(13-8-7-12(21)9-15(13)26-18(16)27)25-10-11-5-3-4-6-14(11)20(22,23)24/h3-9H,2,10H2,1H3,(H2,25,26,27) |

InChIキー |

QIRNCYNGHDHVGA-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=CC=C3C(F)(F)F |

製品の起源 |

United States |

準備方法

合成経路と反応条件

7-クロロ-2-オキソ-4-((2-(トリフルオロメチル)ベンジル)アミノ)-1,2-ジヒドロキノリン-3-カルボン酸エチルの合成は、通常、容易に入手可能な出発物質から始めて、複数の手順を伴います。一般的な合成経路には以下が含まれます。

キノリンコアの形成: キノリンコアは、アニリン誘導体とカルボニル化合物を酸性または塩基性条件下で縮合させるフラインダー合成によって合成できます。

クロロ基の導入: キノリンコアの塩素化は、チオニルクロリドまたは五塩化リンなどの試薬を使用して達成できます。

エステル化: 最後のステップでは、酸触媒の存在下でカルボン酸基をエタノールでエステル化します。

工業生産方法

7-クロロ-2-オキソ-4-((2-(トリフルオロメチル)ベンジル)アミノ)-1,2-ジヒドロキノリン-3-カルボン酸エチルの工業生産には、上記の合成経路を最適化して、より高い収率と純度を実現することが含まれる場合があります。これには、連続フローリアクター、高度な精製技術、およびプロセスの最適化を使用して、生産を効率的にスケールアップすることが含まれます。

化学反応の分析

科学研究における用途

化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして。

生物学: 生物学的標的と相互作用する能力のために、抗菌剤、抗ウイルス剤、および抗がん剤としての可能性について調査されています。

医学: 抗炎症剤および鎮痛剤としての潜在的な治療用途について調査されています。

産業: 新素材の開発および官能化キノリン誘導体の合成の前駆体として使用されています。

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized quinoline derivatives.

作用機序

類似の化合物との比較

7-クロロ-2-オキソ-4-((2-(トリフルオロメチル)ベンジル)アミノ)-1,2-ジヒドロキノリン-3-カルボン酸エチルは、以下のような他の類似の化合物と比較することができます。

クロロキン: 類似のキノリンコア構造を持つマラリア治療薬。

キノリン-3-カルボン酸塩: 多様な生物活性を持つ化合物のクラス。

フルオロキノロン: キノリンコアとフッ素置換基を持つ抗生物質のグループ。

独自性

7-クロロ-2-オキソ-4-((2-(トリフルオロメチル)ベンジル)アミノ)-1,2-ジヒドロキノリン-3-カルボン酸エチルの独自性は、その特定の置換パターンにあります。これは、異なる化学的および生物学的特性をもたらします。トリフルオロメチル基の存在は、その親油性と代謝安定性を高め、クロロ基とアミノ基は、その反応性と生物学的標的との潜在的な相互作用に寄与します。

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous quinoline derivatives documented in recent patent literature and synthetic studies.

Structural Analogues and Substituent Variations

Compound A: Ethyl 2-(2-(2,3-difluoro-4-(2-morpholinoethoxy)benzyl)-1-methyl-2-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)amino)propanoyl)hydrazinyl)-2-methylpropanoate (EP 4,374,877 A2)

- Core Structure: Propanoate ester with a substituted hydrazine-linked quinoline.

- Key Differences: A morpholinoethoxy group enhances solubility compared to the benzylamino group in the target compound. Additional trifluoromethylpyrimidine substituent increases molecular weight (m/z 791 vs.

Compound B: 4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (ChemComm ESM)

- Core Structure: Similar 1,4-dihydroquinoline scaffold with a sulfonamido-acetamido side chain.

- Key Differences: Sulfonamido and acetamido groups introduce polarity, improving aqueous solubility but possibly limiting blood-brain barrier penetration. Cyclopropyl and fluoro substituents may confer metabolic stability compared to the target compound’s simpler benzylamino group .

Compound C: 7-(2,3-Difluoro-4-((2-((2-methoxyethyl)(methyl)amino)ethyl)amino)benzyl)-10-hydroxy-6-methyl-8-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide (EP 4,374,877 A2)

- Core Structure : Diazaspirodecene-carboxamide with a trifluoromethylpyrimidine moiety.

- Key Differences :

Physicochemical and Pharmacokinetic Implications

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight | ~470 (estimated) | 791 | ~650 (estimated) | ~900 |

| Key Substituents | Cl, CF₃-benzylamino, ethyl ester | Morpholinoethoxy, CF₃-pyrimidine | Sulfonamido, cyclopropyl, fluoro | Diazaspiro, CF₃-pyrimidine |

| Solubility | Moderate (lipophilic ester) | High (polar morpholino group) | High (polar sulfonamido) | Low (high MW, spiro system) |

| Metabolic Stability | Likely moderate | High (steric shielding) | High (fluoro, cyclopropyl) | Moderate (complex structure) |

生物活性

Ethyl 7-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative known for its diverse biological activities. This compound features a complex structure that includes a chloro group and a trifluoromethyl substituent, which enhance its potential for biological interaction and chemical reactivity. The molecular formula is , with a molecular weight of approximately 396.79 g/mol .

Chemical Structure and Properties

The compound's structure includes a quinoline core, characterized by:

- Chloro Group : Enhances reactivity and potential biological activity.

- Trifluoromethyl Substituent : Increases lipophilicity, which can improve cellular uptake.

- Carbonyl Group (C=O) : Susceptible to nucleophilic attack, facilitating various transformations.

Biological Activities

Research indicates that Ethyl 7-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate exhibits several biological activities, including:

- Antimicrobial Activity : Similar compounds have shown significant efficacy against various bacterial strains, suggesting potential in treating infections.

- Anticancer Properties : Quinoline derivatives are often investigated for their ability to inhibit cancer cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and biological activities of Ethyl 7-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate compared to other quinoline derivatives:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Ethyl 4-hydroxyquinoline-3-carboxylate | Contains hydroxyl group | Antimicrobial | Lacks halogen substituents |

| 6-Chloroquinoline | Simple chlorinated quinoline | Antiparasitic | No amino side chain |

| Trifluoromethylquinolone | Contains trifluoromethyl group | Antibacterial | Fluorinated core enhances lipophilicity |

| Benzothiazole derivatives | Similar heterocyclic structure | Anticancer | Different heteroatom composition |

Ethyl 7-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate stands out due to its unique combination of functionalities that may enhance its biological activity compared to other similar compounds .

Case Studies and Research Findings

Several studies have investigated the biological effects of quinoline derivatives, including this compound. Notable findings include:

- Antimicrobial Efficacy : In vitro studies have shown that related compounds display significant minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli. For instance, compounds structurally similar to Ethyl 7-chloro-2-oxo demonstrated MIC values as low as 0.324 µM against S. aureus .

- Cytotoxicity Assessments : Toxicity studies indicate that many quinoline derivatives exhibit low cytotoxicity in mammalian cell lines, suggesting a favorable therapeutic index .

- Mechanistic Studies : Molecular docking studies suggest that these compounds bind effectively to target proteins involved in bacterial resistance mechanisms, enhancing their potential as new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing ethyl 7-chloro-2-oxo-4-substituted-1,2-dihydroquinoline-3-carboxylate derivatives?

- Methodological Answer : The synthesis often involves condensation of substituted anilines with diethyl malonate under acidic or catalytic conditions. For example, heating (2-amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate and catalytic piperidine at 453 K yields analogous quinoline-3-carboxylates via cyclization . Purification is typically achieved via silica-gel column chromatography using petroleum ether/ethyl acetate gradients, followed by recrystallization from solvents like ethyl acetate. This method ensures scalability and purity (>95%) for structural characterization .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using diffractometers equipped with Mo/Kα radiation. Structure solution employs direct methods (e.g., SHELXS), and refinement uses SHELXL within the SHELX suite, which handles anisotropic displacement parameters and hydrogen bonding networks . For visualization and validation, WinGX and ORTEP for Windows are recommended to generate thermal ellipsoid plots and analyze intermolecular interactions (e.g., O–H⋯O hydrogen bonds) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results for this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects in solution (e.g., tautomerism) versus static solid-state structures. To reconcile:

- Perform variable-temperature NMR to detect equilibrium shifts in solution .

- Use density functional theory (DFT) calculations (e.g., B3LYP functional with exact exchange terms) to model solution-phase conformers and compare with experimental NMR chemical shifts .

- Validate hydrogen-bonding motifs observed in SC-XRD with IR spectroscopy (e.g., carbonyl stretching frequencies) .

Q. What strategies optimize the 4-((2-(trifluoromethyl)benzyl)amino) substituent for enhanced biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with variations in the benzyl group (e.g., electron-withdrawing substituents like –CF₃ vs. –NO₂) and test antimicrobial activity against Gram-positive/-negative strains .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., DNA gyrase). DFT calculations (B3LYP/6-311+G(d,p)) can quantify electronic effects of the trifluoromethyl group on reactivity .

- Crystallographic Analysis : Compare SC-XRD data of analogs to identify substituent-induced conformational changes in the quinoline core .

Q. What challenges arise in crystallographic analysis of halogenated quinoline derivatives, and how are they addressed?

- Methodological Answer :

- Disorder : Halogen atoms (e.g., Cl, F) may exhibit positional disorder. Use SHELXL’s PART instruction to model split positions and apply restraints to ADP similarity .

- Twinned Data : For crystals with merohedral twinning, employ the TWIN/BASF commands in SHELXL and validate with the ROTAX tool in PLATON .

- Hydrogen Bonding : Refine acidic protons (e.g., –NH, –OH) using difference Fourier maps and distance/angle restraints to maintain chemically plausible geometries .

Q. How can multi-step synthesis routes for functionalized derivatives be designed to minimize byproducts?

- Methodological Answer :

- Protection/Deprotection : Protect the 4-amino group during trifluoromethylbenzyl substitution using tert-butoxycarbonyl (Boc), then deprotect with TFA .

- Reaction Monitoring : Use TLC (silica gel 60 F₂₅₄) with UV detection and HPLC-MS to track intermediates and optimize reaction times .

- Byproduct Mitigation : Employ high-dilution conditions for cyclization steps to prevent oligomerization. For example, slow addition of reagents in THF at 0°C reduces dimer formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。